molecular formula C23H19N3O3S B11304498 N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11304498
M. Wt: 417.5 g/mol
InChI Key: PESPOSRIITVRIE-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a complex organic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield corresponding amines.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring could play a crucial role in these interactions due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of both the oxadiazole ring and the methylsulfanyl group can enhance its reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C23H19N3O3S/c1-30-20-14-8-6-12-18(20)24-23(27)17-11-5-7-13-19(17)28-15-21-25-22(26-29-21)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

PESPOSRIITVRIE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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